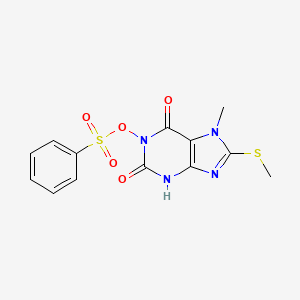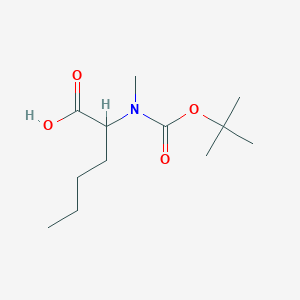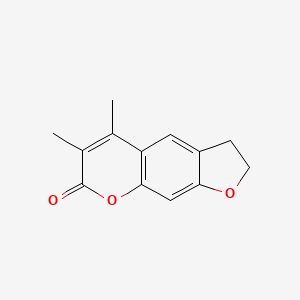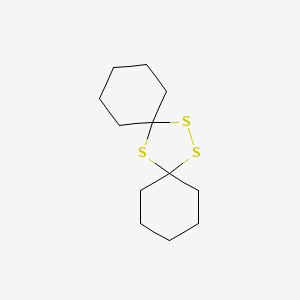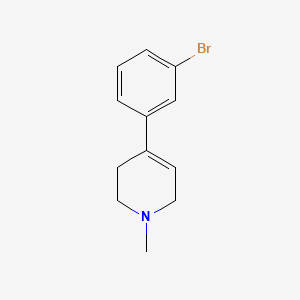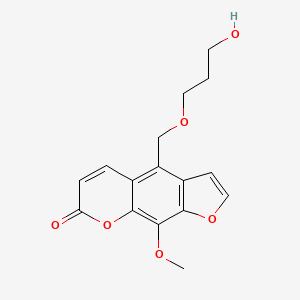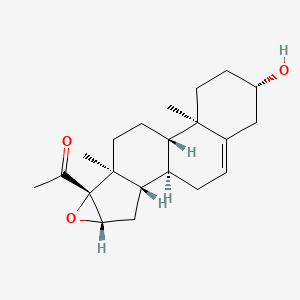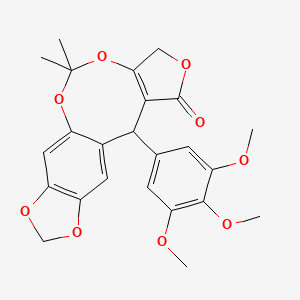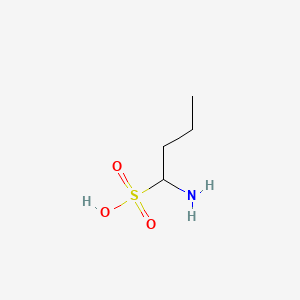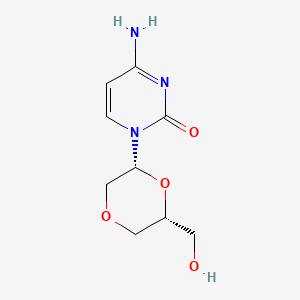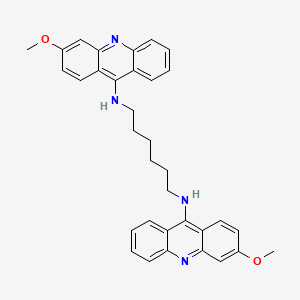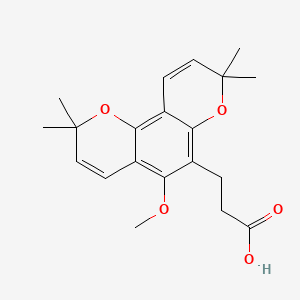
Eriostemoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eriostemoic acid is a naturally occurring compound found in certain plant species
Méthodes De Préparation
Eriostemoic acid can be synthesized through several steps starting from a 1,5-dioxaphenanthrenepropionic acid derivative. The synthetic route involves the conversion of this derivative into methyl eriostemate, followed by a series of reactions to yield this compound. The key steps include reduction with sodium borohydride and hydrolysis with alkali .
Analyse Des Réactions Chimiques
Eriostemoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction with sodium borohydride is a common step in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Eriostemoic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of eriostemoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Eriostemoic acid is similar to other dihydrocinnamic acid derivatives, such as eriostoic acid. it has unique properties that distinguish it from these compounds. For example, its specific chemical structure and reactivity make it suitable for certain applications that other similar compounds may not be able to achieve .
Similar compounds include:
- Eriostoic acid
- Methyl eriostemate
- Other dihydrocinnamic acid derivatives
Propriétés
Numéro CAS |
26535-36-4 |
|---|---|
Formule moléculaire |
C20H24O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-(5-methoxy-2,2,8,8-tetramethylpyrano[2,3-h]chromen-6-yl)propanoic acid |
InChI |
InChI=1S/C20H24O5/c1-19(2)10-8-13-16(23-5)12(6-7-15(21)22)17-14(18(13)25-19)9-11-20(3,4)24-17/h8-11H,6-7H2,1-5H3,(H,21,22) |
Clé InChI |
KSLHMLXPQDTMJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C3C(=C(C(=C2O1)CCC(=O)O)OC)C=CC(O3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


